

Ipatasertib: A Technical Guide to an ATP-Competitive Pan-AKT Inhibitor

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Compound of Interest

Compound Name: *Ipatasertib*

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Abstract

Ipatasertib (GDC-0068) is a potent and highly selective, orally bioavailable small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3][4][5] As an ATP-competitive inhibitor, **Ipatasertib** targets the kinase domain of AKT, preventing its phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell growth, proliferation, and survival.[6][7] This technical guide provides an in-depth overview of **Ipatasertib**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction: The PI3K/AKT/mTOR Pathway and the Role of Ipatasertib

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a central role in cell cycle progression, apoptosis, and angiogenesis.[6][8] Aberrant activation of this pathway can be driven by various genetic alterations, including mutations in PIK3CA (encoding the p110 α catalytic subunit of PI3K) and loss or mutation of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][9]

AKT is a critical node in this pathway. Upon activation by upstream signals, it phosphorylates a multitude of downstream substrates, including mTOR, glycogen synthase kinase 3 beta (GSK3 β), and the forkhead box protein O3a (FoxO3a), to promote cell survival and proliferation.^{[4][10]} **Ipatasertib** was developed to specifically inhibit this key kinase.

Ipatasertib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the AKT kinase domain, thereby preventing the transfer of phosphate from ATP to its substrates.^{[1][6][11]} It has demonstrated potent inhibitory activity against all three AKT isoforms with high selectivity over other kinases.^{[1][11]} Preclinical studies have shown that cancer cell lines with alterations in PTEN or PIK3CA are particularly sensitive to **Ipatasertib**.^[1]

Preclinical and Clinical Data

In Vitro and In Vivo Efficacy

Ipatasertib has demonstrated significant antitumor activity in a broad range of preclinical cancer models, both as a single agent and in combination with other therapies.^{[1][3][6]}

Parameter	Description	Value	Reference
IC50 (AKT isoforms)	Half-maximal inhibitory concentration against AKT1, AKT2, and AKT3.	5–18 nmol/L	[1]
Selectivity	Fold-selectivity over other relevant kinases, such as protein kinase A.	>100-fold (>600-fold over PKA)	[1]
In Vitro Cell Viability (PTEN loss/PIK3CA mutant)	Mean IC50 for cell viability in cancer cell lines with PTEN loss or PIK3CA mutations.	4.8 ± 0.56 µmol/L	[1]
In Vitro Cell Viability (Wild-Type)	Mean IC50 for cell viability in cancer cell lines without PTEN or PIK3CA alterations.	8.4 ± 0.48 µmol/L	[1]
In Vivo Tumor Growth Inhibition (PTEN loss/PIK3CA mutant)	Mean percentage of tumor growth inhibition in xenograft models with PTEN or PIK3CA alterations.	95 ± 11%	[1]
In Vivo Tumor Growth Inhibition (Wild-Type)	Mean percentage of tumor growth inhibition in xenograft models without PTEN or PIK3CA alterations.	38 ± 12%	[1]

Clinical Trial Highlights

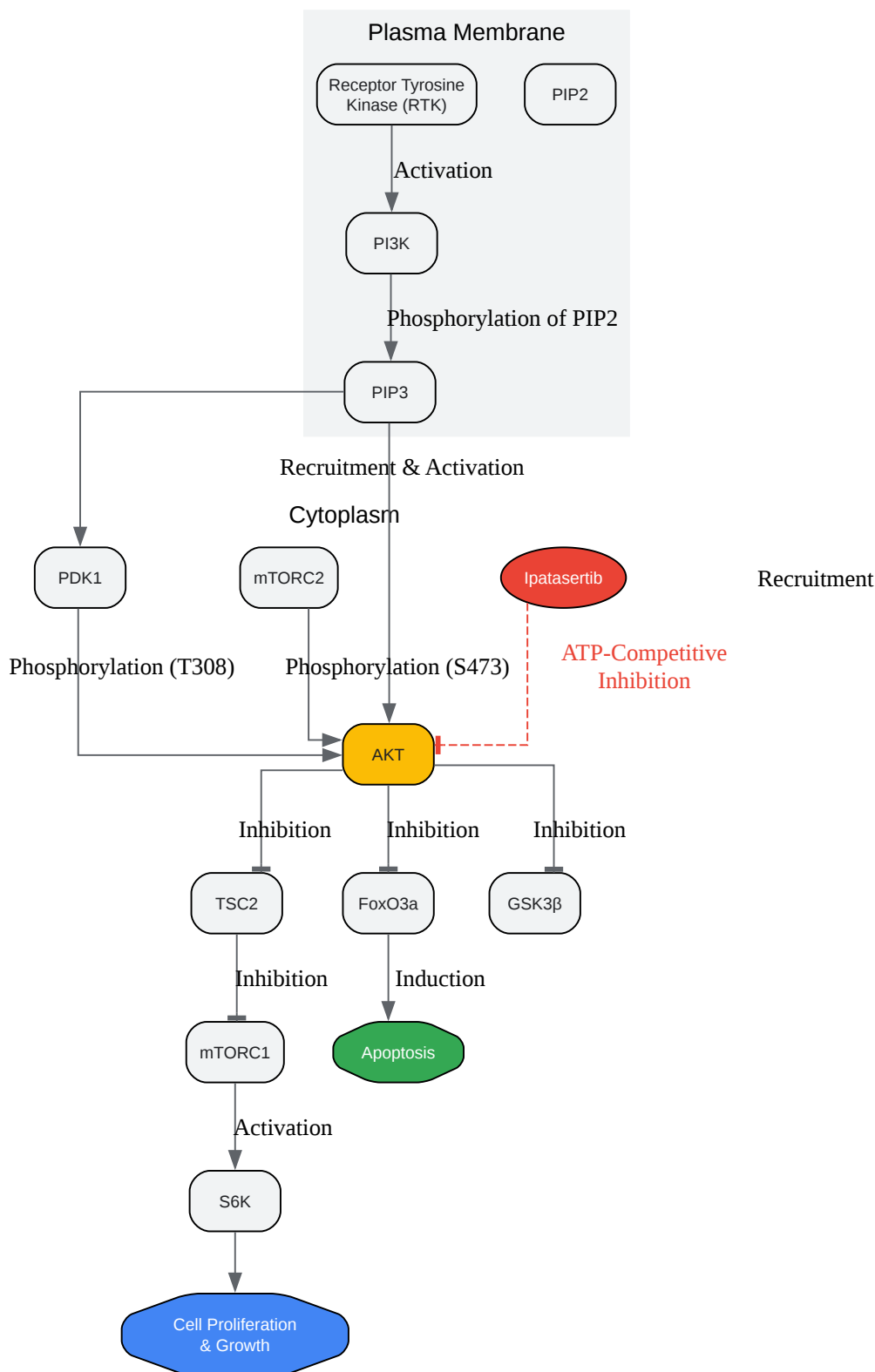
Ipatasertib has been evaluated in numerous clinical trials across various cancer types, often in combination with chemotherapy or hormonal therapy.[12][13][14]

Trial Identifier	Cancer Type	Combination Agent(s)	Key Finding	Reference
LOTUS (Phase II)	Metastatic Triple-Negative Breast Cancer	Paclitaxel	Improved progression-free survival in patients with PIK3CA/AKT1/P TEN-altered tumors.	[15] [16]
IPATunity130 (Phase III)	Metastatic Triple-Negative Breast Cancer	Paclitaxel	Did not meet primary endpoint of progression-free survival in the intent-to-treat population.	[3]
NCT01485861 (Phase II)	Metastatic Castration-Resistant Prostate Cancer	Abiraterone	Superior antitumor activity in patients with PTEN-loss tumors compared to abiraterone alone.	[9]
TAPISTRY (Phase II)	AKT-mutant Solid Tumors	Monotherapy	Showed notable antitumor activity in certain tumor types, such as endometrial cancer.	[17]

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of AKT in the PI3K/AKT/mTOR signaling pathway and the mechanism of inhibition by **Ipatasertib**.

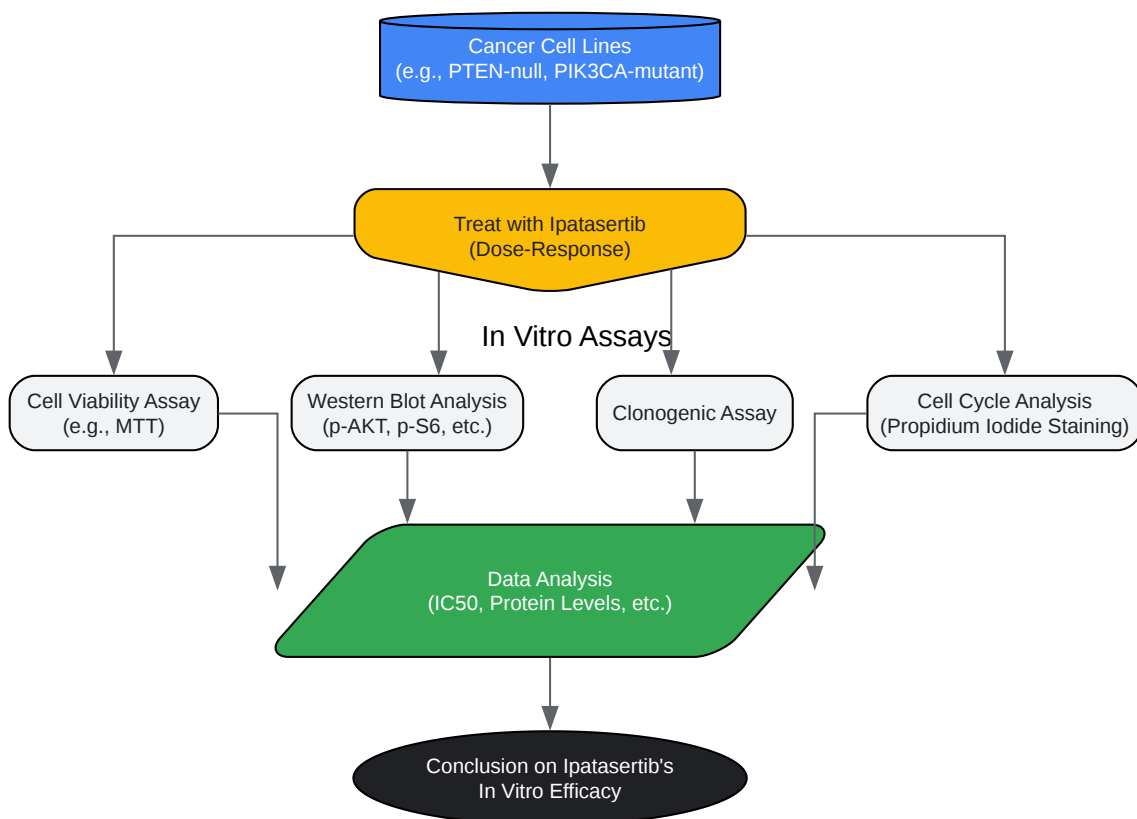


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Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of **Ipatasertib** on AKT.

Experimental Workflow for In Vitro Evaluation of Ipatasertib

This diagram outlines a typical workflow for assessing the in vitro effects of **Ipatasertib** on cancer cells.

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Caption: A standard experimental workflow for the in vitro characterization of **Ipatasertib**.

Experimental Protocols

In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of **Ipatasertib** against AKT kinases.

Materials:

- Recombinant human AKT1, AKT2, and AKT3 enzymes
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
- ATP
- Substrate peptide (e.g., Crosstide)
- **Ipatasertib** (in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well plates

Procedure:

- Prepare a serial dilution of **Ipatasertib** in DMSO.
- Add 1 μL of the **Ipatasertib** dilution or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 μL of the appropriate AKT enzyme diluted in kinase buffer to each well.[\[18\]](#)
- Incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 2 μL of a mixture of substrate and ATP in kinase buffer.[\[18\]](#)
- Incubate for 60 minutes at room temperature.

- Stop the reaction and measure the remaining ATP (as an indicator of kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

This protocol measures the effect of **lpatasertib** on cancer cell proliferation.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **lpatasertib** (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates

Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- Treat the cells with a serial dilution of **lpatasertib** or DMSO (vehicle control) for 72 hours.^[6]
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Normalize the results to the vehicle control and calculate IC50 values.

Western Blot Analysis

This protocol is for assessing the phosphorylation status of AKT and its downstream targets.

Materials:

- Cancer cell lines
- **Ipatasertib**
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (e.g., anti-p-AKT(Ser473), anti-AKT, anti-p-S6, anti-S6)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Seed cells and treat with **Ipatasertib** for the desired time (e.g., 18-32 hours).[6]
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[6]
- Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[6]
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.

- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

This protocol evaluates the effect of **lpatasertib** on cell cycle progression.

Materials:

- Cancer cell lines
- **lpatasertib**
- PBS
- 70% ethanol (ice-cold)
- Propidium iodide (PI)/RNase staining solution

Procedure:

- Seed cells in 6-well plates and treat with **lpatasertib** for 24-48 hours.^[6]
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend in PI/RNase staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the cell cycle distribution by flow cytometry.

Resistance Mechanisms

Acquired resistance to AKT inhibitors, including **Ipatasertib**, is a significant clinical challenge. Several mechanisms of resistance have been identified:

- **Reactivation of Parallel Signaling Pathways:** Upregulation of compensatory signaling pathways, such as the PIM kinase pathway, can bypass the AKT blockade.[19]
- **Upregulation of Receptor Tyrosine Kinase (RTK) Activity:** Increased activity of RTKs can lead to the reactivation of the PI3K/AKT pathway or other survival signals.[20]
- **Genetic Alterations in AKT:** While less common with ATP-competitive inhibitors like **Ipatasertib** compared to allosteric inhibitors, mutations in the drug-binding site could confer resistance.[19]

Conclusion

Ipatasertib is a well-characterized, potent, and selective ATP-competitive pan-AKT inhibitor with demonstrated antitumor activity in preclinical models and clinical trials, particularly in tumors with activated PI3K/AKT signaling. This technical guide provides a comprehensive overview of its mechanism of action, efficacy data, and essential experimental protocols for its preclinical evaluation. Understanding the nuances of **Ipatasertib**'s activity and potential resistance mechanisms is crucial for its continued development and application in cancer therapy.

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